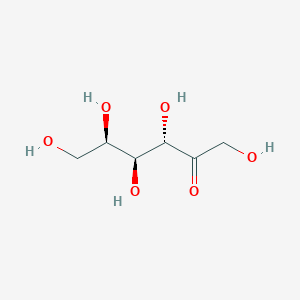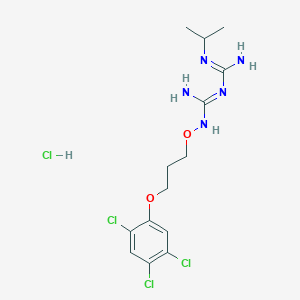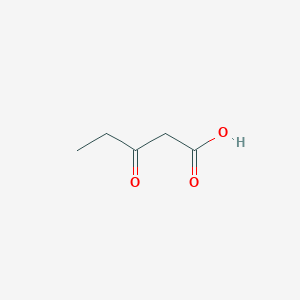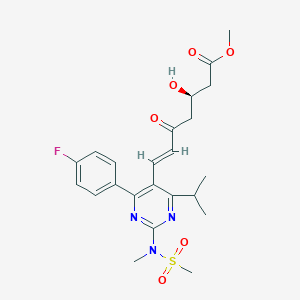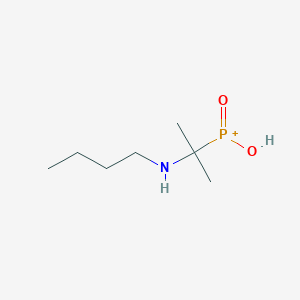![molecular formula C8H5F4NO2 B124240 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine CAS No. 119895-70-4](/img/structure/B124240.png)
2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine
Descripción general
Descripción
2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine is a chemical compound with the molecular formula C8H5F4NO2 . It has a molecular weight of 223.12 g/mol . This compound is versatile and used in diverse scientific studies.
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The synthesis process involves using 2,3-dihydroxybenzoic acid as the initial material. The process includes alkylation of the phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification. The overall yield of the process is reported to be 35% .Molecular Structure Analysis
The IUPAC name for this compound is 2,2,3,3-tetrafluoro-1,4-benzodioxin-6-amine . The InChI string and the canonical SMILES for this compound are also available . The exact mass and the monoisotopic mass of this compound are both 223.02564105 g/mol .Chemical Reactions Analysis
The formation of disulfide apparently proceeds through the oxidation of thiol or of the corresponding thiolate anion . On the other hand, the reaction of this compound with AIHs gives the expected reductive cleavage of fluorine atoms and formation of benzothiophene .Physical And Chemical Properties Analysis
This compound has a molecular weight of 223.12 g/mol . It has a computed XLogP3-AA value of 2.5 . The compound has one hydrogen bond donor count and seven hydrogen bond acceptor counts . It has no rotatable bond count . The topological polar surface area of this compound is 44.5 Ų .Aplicaciones Científicas De Investigación
- Organic Chemistry
- Application : This compound has been used in the study of reductive cleavage of fluorine atoms .
- Method : The experiment involved the use of aluminum hydrides, which led to an unexpected transformation of the compound by the action of LiAlH, leading to the opening of the five-membered ring .
- Results : The result was the production of 2-(2,2-difluoroethyl) thiophenol and 2,2’-bis (2,2-difluoroethyl)diphenyl disulfide .
- Organic Light-Emitting Devices
- Application : This compound has been used in the development of non-doped blue organic light-emitting devices .
- Method : Three fused polycyclic aryl fragments, namely, naphthyl, methoxynaphthyl, and pyrenyl have been used to construct blue-emissive phenanthroimidazole-functionalized target molecules . The up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process is dominant in these compounds due to 2 ET1 > ES1 .
- Results : The pyrenyl dihydrobenzodioxin phenanthroimidazole-based nondoped OLED exhibits blue emission (450 nm) with CIE (0.15, 0.14), a luminance of 53,890 cd m −2, power efficiency of 5.86 lm W −1, external quantum efficiency of 5.30%, and current efficiency of 6.90 cd A −1 .
- Pharmaceutical Chemistry
- Application : This compound has been used in the synthesis of pharmaceuticals .
- Method : The synthesis involves the use of 2-chloro-6,7-dimethoxyquinazolin-4-amine . The goal is to create a simple synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-2-yl (piperazin-1-yl)methanone in order to get Doxazosin .
- Results : The results of this synthesis are not provided in the source .
Propiedades
IUPAC Name |
2,2,3,3-tetrafluoro-1,4-benzodioxin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c9-7(10)8(11,12)15-6-4(13)2-1-3-5(6)14-7/h1-3H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOWEJQQELYQIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(C(O2)(F)F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380195 | |
| Record name | 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine | |
CAS RN |
119895-70-4 | |
| Record name | 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

